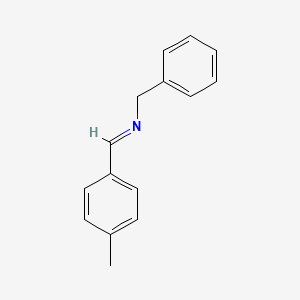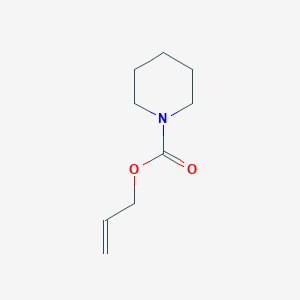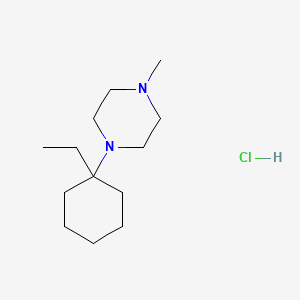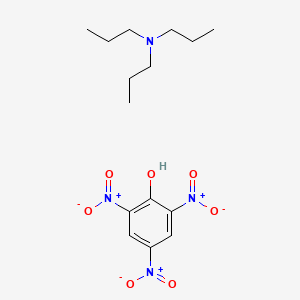
2-Methyl-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been actively researched for their potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-protozoal activities .
Preparation Methods
The synthesis of 2-Methyl-1,2,3,4-tetrahydroacridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Ullman, Bernthsen, and Friedlander synthesis methods are often employed for the preparation of acridine derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroacridine has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent for treating various diseases, including cancer and Alzheimer’s disease . Additionally, it has applications in the field of material science, where it is used in the development of luminescent materials .
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroacridine involves its interaction with molecular targets such as DNA and enzymes. It is known to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which ultimately lead to the compound’s therapeutic effects .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroacridine can be compared with other similar compounds such as 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine and ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate . These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities. The unique structural features of this compound contribute to its distinct applications and effectiveness in various fields .
Properties
CAS No. |
26706-97-8 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
AZXXASKCSPTIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


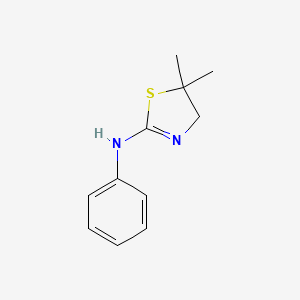
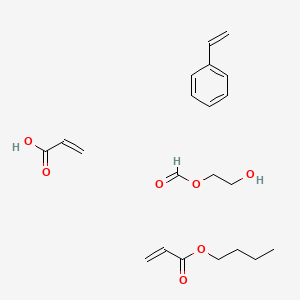

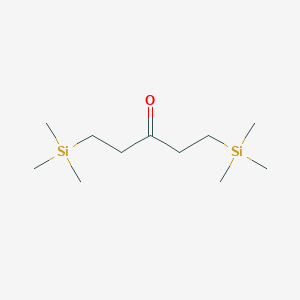
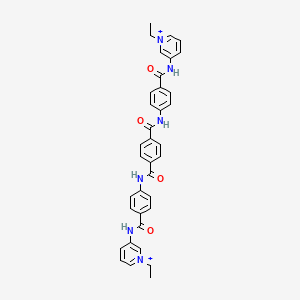

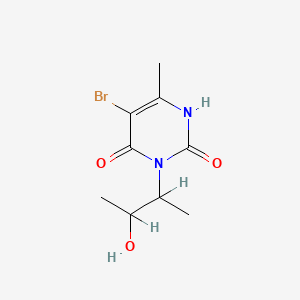
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
